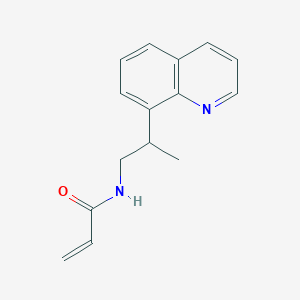

N-(2-Quinolin-8-ylpropyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2-quinolin-8-ylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-3-14(18)17-10-11(2)13-8-4-6-12-7-5-9-16-15(12)13/h3-9,11H,1,10H2,2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKUXVRZWYBEJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=C)C1=CC=CC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Quinolin-8-ylpropyl)prop-2-enamide typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation. This process can be conducted using stannic chloride or indium (III) chloride as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Quinolin-8-ylpropyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as stannous chloride dihydrate in ethanol are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Quinolin-8-ylpropyl)prop-2-enamide has several scientific research applications:

Chemistry: It serves as a valuable scaffold in organic synthesis and coordination chemistry.

Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Quinolin-8-ylpropyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with various enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Functional Divergences

- Cytotoxicity vs. Anti-Inflammatory Activity: Quinoline-cinnamide hybrids prioritize cytotoxicity, likely due to their planar cinnamate esters enhancing DNA interaction. In contrast, plant-derived acrylamides with hydroxylated aromatic systems favor anti-inflammatory effects. The target compound’s propyl linker and lack of ester groups may shift its bioactivity toward kinase inhibition or proteasome targeting, though this requires validation.

- Synthetic Accessibility: The target compound’s synthesis likely follows similar protocols to quinoline-cinnamide hybrids (e.g., acid-catalyzed condensation in ethanol), but the propyl linker and acrylamide terminus could introduce challenges in yield optimization .

Q & A

Q. What are the standard synthetic routes for preparing N-(2-Quinolin-8-ylpropyl)prop-2-enamide?

The synthesis typically involves amide bond formation between a quinoline-derived amine and an acryloyl chloride derivative. For example, analogous compounds like quinoline-cinnamide hybrids are synthesized via refluxing in ethanol with glacial acetic acid as a catalyst, followed by chromatographic purification . Similar protocols for amidation reactions (e.g., using anhydrous K₂CO₃ in acetonitrile for silane-functionalized quinolines) can be adapted, with adjustments to substituents and protecting groups .

Q. What spectroscopic techniques are recommended for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure and purity. For example, ¹H NMR can resolve vinyl protons (δ 5.5–6.5 ppm) and quinoline aromatic signals (δ 7.5–9.0 ppm), while HRMS validates molecular weight . X-ray crystallography (e.g., using SHELX software ) is recommended for resolving stereochemical ambiguities, as demonstrated in quinoline-amide derivatives .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility or crystal packing effects. To resolve this, employ dynamic NMR experiments (e.g., variable-temperature studies) to probe rotational barriers, and validate with computational methods like density functional theory (DFT) to model optimized geometries . Cross-validation using complementary techniques (e.g., IR spectroscopy for functional groups) is also critical .

Q. What strategies optimize reaction yields in the presence of steric hindrance from the quinoline moiety?

Steric hindrance from the quinoline group can impede amide bond formation. Strategies include:

- Using polar aprotic solvents (e.g., DMF) to enhance solubility.

- Employing coupling agents like HATU or DCC to activate the carboxyl group.

- Conducting reactions at elevated temperatures (60–80°C) to overcome kinetic barriers, as seen in analogous quinoline-acrylamide syntheses .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes or receptors). For example, the tert-butyl group in N-(3-Tert-butylcyclobutyl)prop-2-enamide enhances hydrophobic interactions in enzyme pockets, a principle applicable to quinoline derivatives . Additionally, QSAR models can correlate structural features (e.g., logP, H-bond acceptors) with observed activity .

Q. What experimental approaches validate the proposed polymerization potential of the acrylamide group?

The vinyl group in prop-2-enamide enables radical or anionic polymerization. To test this:

- Use differential scanning calorimetry (DSC) to monitor exothermic polymerization peaks.

- Employ gel permeation chromatography (GPC) to determine molecular weight distributions post-polymerization.

- Compare with structurally similar compounds (e.g., N-(2-oxocyclopentyl)prop-2-enamide) that undergo ring-opening metathesis polymerization .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference crystallographic data (SHELXL-refined ) with spectroscopic results to account for solvent or crystal lattice effects.

- Safety Considerations : Follow protocols for handling acrylamide derivatives (e.g., MedChemExpress guidelines ), including PPE and fume hood use.

- High-Throughput Screening : Adapt pipeline workflows from macromolecular phasing (e.g., SHELXC/D/E ) for rapid crystallographic analysis of derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.